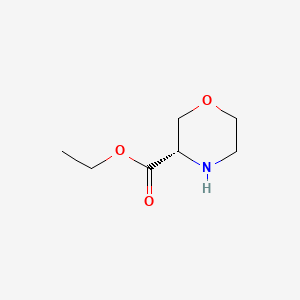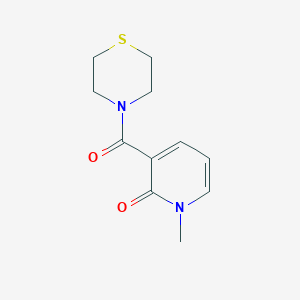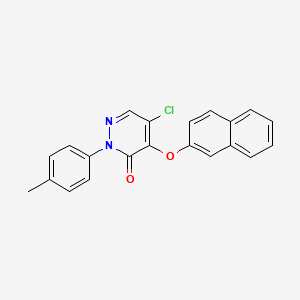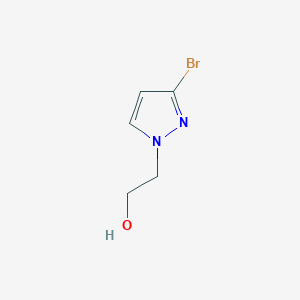methyl}phenol CAS No. 446269-88-1](/img/structure/B2813777.png)
2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](4-ethylpiperazin-1-yl)methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol” is a hindered phenolic compound. It is used as an antioxidant to stabilize lubricant oils . The compound has a molecular weight of 263.42 .
Molecular Structure Analysis
The linear formula of the compound is (CH3)2NCH2C6H2[C(CH3)3]2OH . For a detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
The compound is a solid with a boiling point of 172°C/30mmHg and a melting point of 90-95°C .Applications De Recherche Scientifique
Natural Sources and Bioactivities of Phenolic Compounds
Phenolic compounds, such as 2,4-Di-tert-butylphenol and its analogs, have been extensively studied for their natural sources and bioactivities. These compounds are produced by a wide variety of organisms and exhibit potent toxicity against many testing organisms, including bacteria, fungi, and animals. They are often major components of volatile or essential oils and might play a role in autotoxicity and endocidal regulation within producing organisms (Zhao et al., 2020).
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), related to the phenolic structure of the query compound, are used to extend product shelf life by retarding oxidative reactions. These compounds have been detected in various environmental matrices and human tissues, raising concerns about their environmental fate, human exposure, and potential toxicity. SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, highlighting the importance of further research on their environmental behavior and toxicological impacts (Liu & Mabury, 2020).
Parabens: Analogues with Environmental Persistence
Parabens, while not structurally identical, share functional similarities with phenolic antioxidants, acting as preservatives in various products. Despite their biodegradability, parabens persist in environmental matrices due to continuous introduction and consumption, raising concerns about their ecological impact and potential as weak endocrine disruptors (Haman et al., 2015).
Potential Applications and Environmental Impact
The detailed information on 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol specifically could not be extracted directly from the scientific literature. However, based on the applications and concerns associated with structurally similar compounds, it is conceivable that research into this compound could focus on exploring its potential as a synthetic antioxidant, its bioactive properties, and understanding its environmental fate and impact. The toxicity and bioactivity profile of such a compound would be of particular interest for applications in material science, pharmacology, and environmental science.
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has hazard statements H302 - H317 - H319 - H410, indicating it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-(4-ethylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N3O/c1-10-31-15-17-32(18-16-31)26(21-11-13-23(14-12-21)30(8)9)22-19-24(28(2,3)4)27(33)25(20-22)29(5,6)7/h11-14,19-20,26,33H,10,15-18H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNLPDWSPAICBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](4-ethylpiperazin-1-yl)methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)


![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2813698.png)

![5-(2-(4-chlorophenyl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2813700.png)

![methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2813704.png)




![1-[(5S,8R,10S,13S)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2813714.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2813717.png)